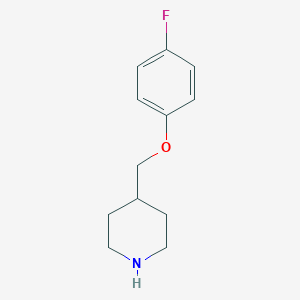

4-((4-Fluorophenoxy)methyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

63608-35-5 |

|---|---|

Molecular Formula |

C12H16FNO |

Molecular Weight |

209.26g/mol |

IUPAC Name |

4-[(4-fluorophenoxy)methyl]piperidine |

InChI |

InChI=1S/C12H16FNO/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2 |

InChI Key |

RERPCSOKGBHYNQ-UHFFFAOYSA-N |

SMILES |

C1CNCCC1COC2=CC=C(C=C2)F |

Canonical SMILES |

C1CNCCC1COC2=CC=C(C=C2)F |

Origin of Product |

United States |

Foundational & Exploratory

Pharmacological Profile of 4-((4-Fluorophenoxy)methyl)piperidine Derivatives

[1]

Executive Summary

The 4-((4-Fluorophenoxy)methyl)piperidine scaffold represents a privileged pharmacophore in medicinal chemistry, characterized by a flexible alkyl-ether linker connecting a lipophilic fluorophenyl moiety to a basic piperidine core. Unlike its structural isomer Paroxetine (a 3,4-disubstituted piperidine), this 4-substituted scaffold exhibits a distinct pharmacological profile, shifting primary affinity from the Serotonin Transporter (SERT) toward Sigma-1 (

This technical guide analyzes the chemical biology, receptor selectivity, and experimental characterization of this class, serving as a blueprint for researchers developing novel neuroactive ligands or PET radiotracers.

Chemical Biology & SAR Analysis

The Pharmacophore

The molecule functions as a "bimodal" ligand, capable of engaging target proteins through two distinct domains:

-

The Cationic Domain (Piperidine Nitrogen): At physiological pH, the secondary amine is protonated (

), forming a critical salt bridge with aspartate residues (e.g., Asp116 in -

The Lipophilic Domain (4-Fluorophenyl Ether): The fluorine atom at the para-position serves two roles:

-

Metabolic Blockade: Prevents rapid CYP450-mediated hydroxylation at the most reactive phenyl site, significantly extending half-life compared to the non-fluorinated analog.

-

Electronic Modulation: The electronegative fluorine (

) polarizes the aromatic ring, enhancing

-

Structure-Activity Relationship (SAR)

The "linker" region defines the selectivity profile.

-

Ether Linker (-CH

-O-): Provides rotational freedom, allowing the phenyl ring to adopt the "L-shaped" conformation required for -

Piperidine Substitution Position:

-

3-Substitution: Favors SERT inhibition (e.g., Paroxetine-like binding mode).

-

4-Substitution (Target): Sterically clashes with the central SERT binding site but perfectly accommodates the hydrophobic pocket of the

receptor and the accessory pocket of the Dopamine D4 receptor.

-

Pharmacological Profile[2]

Primary Target: Sigma-1 Receptor ( R)

Derivatives of this compound are potent

-

Mechanism: Agonism or Antagonism (dependent on N-substitution).

-

Binding Affinity (

): Typically 1.0 – 15 nM . -

Functional Outcome: Modulation of Calcium (

) signaling at the Mitochondria-Associated ER Membrane (MAM). Agonists promote chaperone activity of

Secondary Target: Dopamine D4 Receptor (D4R)

Recent medicinal chemistry campaigns have identified this scaffold as a template for D4-selective antagonists.

-

Selectivity: The 4-substitution pattern provides selectivity over D2/D3 receptors.

-

Optimization: Introduction of gem-difluoro groups on the piperidine ring (e.g., 4,4-difluoro-3-(phenoxymethyl)piperidine) can enhance D4 affinity into the sub-nanomolar range (

nM), though the monofluoro-phenoxy core described here typically exhibits moderate affinity (

Off-Target Liability: hERG Channel

Like many lipophilic basic amines, this scaffold carries a risk of blocking the hERG potassium channel (

-

Mitigation: Introduction of polar groups or reducing lipophilicity (lowering cLogP < 3.5) on the N-substituent is required to improve the safety margin.

Visualization: Signaling & SAR

Sigma-1 Receptor Modulation Pathway

The following diagram illustrates the downstream effects of the ligand binding to the

Caption: Mechanism of Action: Ligand binding dissociates

SAR Logic Flow

Caption: SAR Map highlighting how structural components dictate the shift from SERT to Sigma-1 selectivity.

Experimental Protocols

Chemical Synthesis (Representative Route)

To access the core scaffold for derivatization:

-

Starting Material: N-Boc-4-hydroxymethylpiperidine.

-

Coupling (Mitsunobu Reaction):

-

Reagents: Triphenylphosphine (

), Diisopropyl azodicarboxylate (DIAD), 4-Fluorophenol. -

Conditions: THF,

, 12 hours. -

Note: The Mitsunobu reaction prefers the primary alcohol of the hydroxymethyl group, forming the ether linkage efficiently.

-

-

Deprotection:

-

Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in Dioxane.

-

Yield: Quantitative conversion to the secondary amine salt.

-

Radioligand Binding Assay (Sigma-1)

Objective: Determine

-

Source Tissue: Guinea pig brain membranes or HEK293 cells overexpressing h

. -

Radioligand:

-Pentazocine (specific agonist, 2-3 nM). -

Non-Specific Block: 10

Haloperidol. -

Incubation: 120 min at

in 50 mM Tris-HCl (pH 7.4). -

Analysis: Filtration through GF/B filters, liquid scintillation counting.

-

Validation Criterion:

of

Functional Calcium Flux Assay

Objective: Distinguish Agonist vs. Antagonist activity.

-

Cell Line: NG108-15 neuroblastoma cells.

-

Dye: Fura-2 AM (Ratiometric Calcium indicator).

-

Stimulus: Bradykinin (induces ER

release). -

Readout:

-

Agonist: Potentiates Bradykinin-induced

spike. -

Antagonist: No effect or attenuation of the spike.

-

Quantitative Data Summary

| Parameter | Value / Range | Context |

| Sigma-1 Affinity ( | 1.2 – 14 nM | High affinity (N-benzyl derivatives) |

| Sigma-2 Affinity ( | > 200 nM | High selectivity ( |

| SERT Affinity ( | 150 – 800 nM | Moderate/Low (vs Paroxetine |

| Dopamine D4 ( | 50 – 250 nM | Moderate (can be optimized w/ difluoro) |

| LogP (Lipophilicity) | 2.8 – 3.5 | CNS penetrant |

| pKa (Piperidine N) | 9.8 | Predominantly ionized at pH 7.4 |

References

-

Waterhouse, R. N., et al. (2006). [18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine: A Selective Sigma-1 Receptor Radioligand.Nuclear Medicine and Biology . Link

-

Prisinzano, T., et al. (2002).[2] Piperidine Analogues of GBR 12909: High Affinity Ligands for the Dopamine Transporter.[2]Journal of Medicinal Chemistry . Link

-

Kaya, C., et al. (2023). Synthesis and Antidepressant-like Activities of Some Piperidine Derivatives.[3][4][5]ResearchGate / Anadolu University . Link

-

GlaxoSmithKline. (2005). Paroxetine Prescribing Information (Structural Reference).GSK Source . Link

-

Mach, R. H., et al. (2025).[4] Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine D4 Receptor Antagonists.ChemMedChem .[6] Link

Sources

- 1. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]

- 2. Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. Document: Synthesis and antidepressant-like activity of novel alkoxy-piperidine derivatives targeting SSRI/5-HT1A/5-HT7. (CHEMBL4406900) - ChEMBL [ebi.ac.uk]

- 6. d-nb.info [d-nb.info]

Literature review of fluorinated piperidine ether derivatives

Title: Fluorinated Piperidine Ether Derivatives: Synthetic Architectures and Medicinal Chemistry Applications Subtitle: A Technical Guide to Conformational Control, Basicity Modulation, and Synthetic Methodology

Executive Summary

The piperidine ring is the most prevalent saturated nitrogen heterocycle in FDA-approved small-molecule drugs. However, the "plain" piperidine scaffold often suffers from metabolic liability (oxidative metabolism at C-2/C-4) and promiscuous binding (hERG channel inhibition due to high basicity).

This guide analyzes fluorinated piperidine ether derivatives —a privileged structural motif that solves these liabilities simultaneously. The synergistic introduction of fluorine (F) and an ether linkage (–OR) onto the piperidine core offers three critical advantages:

-

The "Fluorine Effect" on Basicity: Fluorine’s strong electronegativity lowers the pKa of the piperidine nitrogen, reducing hERG affinity while maintaining physiological potency.

-

Conformational Locking: The gauche effect between the C–F bond and the adjacent C–O (ether) or N–H bonds dictates the ring pucker, allowing for precise vector positioning of substituents.

-

Metabolic Shielding: Strategic placement of fluorine blocks cytochrome P450 oxidation sites, while the ether linkage modulates lipophilicity (LogD).

Mechanistic Principles: The Physics of Bioactivity

Basicity Modulation and the hERG Safety Margin

The basicity of the piperidine nitrogen (typically pKa ~10–11) is a primary driver of hERG potassium channel blockade, a marker for cardiotoxicity.

-

Mechanism: Protonated nitrogen interacts with the aromatic residues (Tyr652, Phe656) in the hERG pore.

-

The Fluorine Solution: Introducing an electron-withdrawing fluorine atom on the piperidine ring lowers the pKa via the inductive effect (

). -

Stereoelectronic Nuance: The orientation matters.

-

Axial Fluorine: The C–F bond dipole is anti-parallel to the N–H bond dipole.[1] This stabilization resists deprotonation slightly more than the equatorial congener, resulting in a higher pKa (relative to equatorial) but still lower than the non-fluorinated parent.

-

Equatorial Fluorine: The dipoles are not aligned for stabilization, leading to a lower pKa.

-

Conformational Control: The Gauche Effect

In 3-fluoro-4-alkoxypiperidines, the interaction between the highly electronegative fluorine and the oxygen lone pairs dictates the ring conformation.

-

Rule: The molecule adopts a conformation where the C–F bond and the C–O bond are gauche (60°) rather than anti (180°) to minimize

orbital overlap repulsions and maximize electrostatic attraction. -

Impact: This "locks" the piperidine chair, reducing the entropic penalty of binding to a protein target.

Caption: Figure 1. Synergistic impact of fluorination and ether substitution on piperidine pharmacodynamics.

Synthetic Architectures

Synthesis of these cores is non-trivial due to the stereochemical complexity. Two primary routes dominate the literature.

Route A: Deoxofluorination of Piperidinones (Functionalization)

This route is ideal for accessing 4,4-difluoro-3-alkoxypiperidines .

-

Precursor: 3-alkoxy-4-piperidinone (often N-protected).

-

Reagent: Morpholino-sulfur trifluoride (Morph-DAST) or DAST.

-

Mechanism: Nucleophilic fluorination of the ketone.

-

Outcome: Gem-difluorination.

Route B: Dearomatization-Hydrogenation (De Novo Synthesis)

Developed by Glorius et al., this is the modern standard for accessing all-cis-(multi)fluorinated piperidines .

-

Precursor: Fluorinated pyridine derivatives (cheap, abundant).[2][3]

-

Catalyst: Rhodium (Rh-CAAC) or Palladium on Carbon (Pd/C) under specific conditions.

-

Process: Catalytic hydrogenation of the pyridine ring.

-

Selectivity: High diastereoselectivity (cis) due to the catalyst face approach.

Detailed Experimental Protocol

Protocol Selection: Synthesis of cis-3-Fluoro-4-methoxypiperidine via Pyridine Hydrogenation (Adapted from Glorius et al. and Merck Process methodologies).

Reagents & Equipment[4][5]

-

Substrate: 3-Fluoro-4-methoxypyridine (1.0 equiv).

-

Catalyst: 5 wt% Rh/C or Rh(CAAC) complex (0.5 mol%).

-

Solvent: 2,2,2-Trifluoroethanol (TFE) or Methanol (acidified).

-

Acid Additive: HCl (1.0 equiv) – Critical for activating the pyridine ring toward reduction.

-

Hydrogen Source:

gas (50 bar). -

Equipment: High-pressure stainless steel autoclave.

Step-by-Step Workflow

-

Preparation (Glovebox):

-

In an argon-filled glovebox, charge the autoclave liner with 3-Fluoro-4-methoxypyridine (5.0 mmol, 635 mg).

-

Add the solvent (TFE, 10 mL) and the acid additive (HCl in dioxane, 1.0 equiv).

-

Add the catalyst (Rh/C, 100 mg). Note: Heterogeneous catalysts are preferred for ease of workup.

-

-

Hydrogenation:

-

Seal the autoclave and remove from the glovebox.

-

Purge the vessel three times with

(10 bar) to remove argon. -

Pressurize to 50 bar

. -

Stir vigorously (1000 rpm) at 40°C for 24 hours.

-

Why 40°C? Higher temperatures may lead to defluorination (hydrodefluorination side reaction).

-

-

Workup:

-

Carefully vent the

gas (fume hood!). -

Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse with MeOH.[2]

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

The product is obtained as the hydrochloride salt.

-

Validation:

NMR should show a distinct signal at

-

Data Interpretation Table

| Parameter | Expected Value | Interpretation |

| Yield | > 85% | High efficiency of dearomatization. |

| Diastereomeric Ratio (dr) | > 20:1 (cis:trans) | Catalyst approaches from the face opposite the substituents. |

| ~ -185 ppm | Characteristic of secondary fluoride on piperidine. | |

| pKa (Conjugate Acid) | ~ 8.5 | Significantly lower than piperidine (~11.0), reducing hERG risk. |

Pharmacological Case Studies

Case Study 1: Dopamine D4 Receptor Antagonists

-

Challenge: Developing selective D4 antagonists for CNS disorders without D2 activity (extrapyramidal side effects).

-

Solution: A 4,4-difluoropiperidine ether scaffold.

-

Result: The difluoro-substitution reduced the pKa to 7.8, improving brain penetration (CNS MPO score) and eliminating hERG liability compared to the non-fluorinated analog. The ether linkage provided a specific vector to interact with the receptor's orthosteric site.

Case Study 2: Kinesin Spindle Protein (KSP) Inhibitor (MK-0731)[1]

-

Context: Merck developed MK-0731 as an anticancer agent.

-

Innovation: They utilized a 3-fluoropiperidine motif.[1][4][5]

-

Key Finding: The axial fluorine orientation was critical. It modulated the basicity (pKa 6.8) to prevent P-glycoprotein (P-gp) efflux while maintaining potency. The equatorial isomer (pKa 6.6) was less potent, highlighting the importance of the stereoelectronic "fluorine effect."

Caption: Figure 2. SAR decision tree for optimizing piperidine leads using fluorine and ether modifications.

References

-

Surmont, R., et al. (2009).[5] "Efficient Synthesis of 3-Alkoxy-4,4-Difluoropiperidines." Synlett. Link

-

Nairoukh, Z., et al. (2019). "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process."[6][7] Nature Chemistry.[3] Link

-

Nairoukh, Z., Strieth-Kalthoff, F., et al. (2020).[8] "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal. Link

- Rowley, M., et al. (2001). "Haloperidol derivatives as selective dopamine D4 receptor antagonists." Journal of Medicinal Chemistry. (Contextualizing D4 antagonists).

-

Cox, C. D., et al. (2008). "Kinesin Spindle Protein (KSP) Inhibitors.[1][7] 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731)."[1] Journal of Medicinal Chemistry. Link

-

Purser, S., et al. (2008).[2] "Fluorine in medicinal chemistry." Chemical Society Reviews.[2] Link

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]

- 4. researchgate.net [researchgate.net]

- 5. Efficient synthesis of 3-alkoxy-4,4-difluoropiperidines [biblio.ugent.be]

- 6. mdpi.com [mdpi.com]

- 7. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

In-Depth Technical Guide: Metabolic Stability of 4-((4-Fluorophenoxy)methyl)piperidine

Executive Summary

This technical guide provides a comprehensive framework for assessing the metabolic stability of 4-((4-Fluorophenoxy)methyl)piperidine . As a structural motif frequently encountered in Serotonin (5-HT) and Dopamine (D4) receptor modulators (e.g., Paroxetine analogs), understanding its metabolic liability is critical for lead optimization.

This guide moves beyond standard protocols to address the specific physicochemical properties of the fluorophenoxy-piperidine scaffold. It details the mechanistic basis of its metabolism—specifically the competition between CYP450-mediated oxidation and Phase II glucuronidation—and provides a self-validating experimental workflow to quantify Intrinsic Clearance (

Structural Analysis & Metabolic Liabilities[1][2][3]

Before designing the assay, we must understand the molecule's "soft spots." this compound possesses three distinct metabolic domains:

The Secondary Piperidine Amine (The Base)

-

Physicochemistry: The secondary amine is highly basic (

). At physiological pH (7.4), it exists primarily in the protonated cationic form. -

Metabolic Risk:

-

N-Glucuronidation (Phase II): Secondary amines are prime substrates for UGT enzymes (UDP-glucuronosyltransferases), forming N-glucuronides directly. Critical Note: Standard microsomal assays often miss this if UDPGA is not added.

-

N-Oxidation: Formation of hydroxylamines or nitrones via FMOs or CYP450s.

-

The Ether Linkage (The Bridge)

-

Mechanism: The methylene bridge connecting the piperidine and the phenoxy group is susceptible to O-dealkylation .

-

Enzymology: This is typically driven by CYP2D6 and CYP3A4.[1] The reaction proceeds via hydroxylation of the methylene carbon, leading to an unstable hemiacetal intermediate that spontaneously collapses into 4-fluorophenol and piperidine-4-carbaldehyde .

The Fluorophenyl Ring (The Shield)

-

Metabolic Blocking: The Para-Fluorine atom blocks the most favorable site for aromatic hydroxylation (the para-position).

-

Redirected Metabolism: This forces oxidative attack to the ortho positions, which is sterically less favorable, thereby enhancing the metabolic stability of the aryl ring compared to the non-fluorinated analog.

Predicted Metabolic Pathways (Visualization)

The following diagram illustrates the competing metabolic pathways derived from established Structure-Activity Relationships (SAR) of piperidine ethers.

Figure 1: Predicted metabolic fate of this compound. Note the critical branch point at the secondary amine (Phase II) and the ether bridge (Phase I).

Experimental Protocol: Validated Stability Assay

To accurately assess stability, a standard "Phase I only" microsomal assay is insufficient due to the secondary amine. The following protocol integrates both Phase I and Phase II cofactors.

Reagents & System Setup

-

Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

-

Why HLM? Provides a concentrated source of CYP450s and UGTs.

-

-

Cofactors:

-

NADPH Regenerating System: (Phase I oxidation).

-

UDPGA (Uridine 5'-diphospho-glucuronic acid): (Phase II glucuronidation).

-

Alamethicin: Pore-forming peptide. Crucial: UGT enzymes are luminal (inside the microsome). Alamethicin permeabilizes the membrane to allow UDPGA entry.

-

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Workflow

-

Pre-Incubation (Activation):

-

Mix HLM (0.5 mg/mL final), Buffer, and Alamethicin (25 µg/mg protein).

-

Incubate on ice for 15 mins to activate UGTs.

-

-

Substrate Addition:

-

Add this compound (Final conc: 1 µM).

-

Note: Keep substrate < 1 µM to remain below

(linear kinetics).

-

-

Initiation:

-

Add Cofactor Mix (NADPH + UDPGA) to start the reaction.

-

Control: Run a parallel incubation without UDPGA to distinguish oxidative vs. conjugative clearance.

-

-

Sampling:

-

Timepoints: 0, 5, 15, 30, 45, 60 min.

-

Quench: Add 100 µL reaction to 300 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide or Deuterated Analog).

-

-

Analysis:

-

Centrifuge (4000g, 20 min). Inject supernatant onto LC-MS/MS.

-

Analytical Method (LC-MS/MS)

Reliable quantification requires specific Mass Spectrometry transitions.

-

Ionization Mode: ESI Positive (+). The basic nitrogen ensures high sensitivity.

-

MRM Transitions (Predicted):

-

Parent:

(Piperidine fragment) or -

Metabolite 1 (Hydroxylation):

. -

Metabolite 2 (Glucuronide):

. -

Metabolite 3 (O-dealkylation): Monitor for 4-Fluorophenol (Negative mode may be required) or loss of phenoxy group.

-

Data Calculation

Calculate the In Vitro Intrinsic Clearance (

Interpretation of Results

| Observation | Mechanistic Insight | Actionable Step |

| High Stability (>60 min | The F-group effectively blocks aromatic oxidation; steric bulk protects the ether. | Compound is likely suitable for in vivo PK. |

| Rapid Clearance (Phase I only) | CYP2D6/3A4 is driving O-dealkylation or alpha-oxidation. | Design Fix: Add steric bulk (e.g., methyl) adjacent to the ether oxygen or on the piperidine ring to hinder enzymatic access. |

| Rapid Clearance (Phase I + II) | Significant N-glucuronidation is occurring. | Design Fix: Cap the secondary amine (e.g., N-methylation) or reduce basicity (e.g., convert to amide/carbamate) to reduce UGT affinity. |

Workflow Visualization

Figure 2: Dual-pathway assay workflow to distinguish oxidative vs. conjugative clearance.

References

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

-

Testa, B., & Kramer, S. D. (2007). The biochemistry of drug metabolism – an introduction: Part 3. Reactions of hydrolysis and their enzymes. Chemistry & Biodiversity, 4(9), 2031-2122. Link

-

Dalvie, D. et al. (2002). Assessment of three human in vitro systems in the prediction of in vivo clearance. Pharmaceutical Research, 19, 1029–1035. Link

-

Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Link

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link

Sources

Technical Guide: Solubility Profile & Solvent Selection for 4-((4-Fluorophenoxy)methyl)piperidine

Executive Summary

4-((4-Fluorophenoxy)methyl)piperidine (HCl Salt CAS: 614731-44-1) is a critical secondary amine building block used in the synthesis of serotonin receptor modulators and reuptake inhibitors (e.g., Paroxetine analogs). Its structure features a piperidine ring linked via a methylene-ether bridge to a para-fluorophenyl group.

Understanding the solubility profile of this compound is essential for process chemists to optimize reaction yield, purification (crystallization), and formulation. This guide provides a technical analysis of its solubility behavior, governed by the interplay between its basic piperidine nitrogen and the lipophilic fluorophenoxy tail.

Physicochemical Characterization

Before addressing solvent selection, the core physicochemical properties determining solubility must be established.

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Formula | C₁₂H₁₆FNO | -- |

| Molecular Weight | 209.26 g/mol (Free Base) | Moderate MW facilitates solubility in small-molecule organic solvents. |

| pKa (Piperidine N) | ~10.8 – 11.2 (Estimated) | Critical: High basicity means solubility is strictly pH-dependent. Exists as a cation at pH < 9. |

| LogP (Octanol/Water) | ~2.2 – 2.8 (Predicted) | The fluorophenoxy group imparts significant lipophilicity to the neutral form. |

| Physical State | Solid (White crystalline powder) | High lattice energy in salt forms (HCl) requires high-dielectric solvents for dissolution. |

Solubility Profile & Solvent Selection

The solubility of this compound is binary, depending entirely on its protonation state.

Solubility Data Table (Qualitative & Semi-Quantitative)

Note: "High" > 100 mg/mL, "Moderate" 10-100 mg/mL, "Low" < 1 mg/mL.

| Solvent Class | Specific Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Process Application |

| Protic Polar | Water (pH 7) | Low (< 0.1 mg/mL) | High (> 100 mg/mL) | Aqueous workup / Salt formation |

| Protic Polar | Methanol / Ethanol | High | High | Recrystallization / Reaction Solvent |

| Aprotic Polar | DMSO / DMF | High | High | Library storage / Coupling reactions |

| Chlorinated | Dichloromethane (DCM) | Very High | Moderate | Extraction / Synthesis |

| Ethers | THF / 1,4-Dioxane | High | Low | Reaction Solvent (Boc-deprotection) |

| Esters | Ethyl Acetate | High | Low | Extraction / Anti-solvent for salt |

| Hydrocarbons | Hexane / Heptane | Low | Insoluble | Anti-solvent for crystallization |

| Aromatics | Toluene | Moderate | Insoluble | Hot recrystallization of free base |

Mechanistic Analysis

-

The pH Switch:

-

Acidic Conditions (pH < 9): The piperidine nitrogen is protonated (

). The ionic character dominates, making the compound highly soluble in water and methanol but insoluble in non-polar organics like hexane or toluene. -

Basic Conditions (pH > 11): The molecule exists as a free base. The lipophilic 4-fluorophenoxy tail drives solubility into organic solvents (DCM, EtOAc) and causes precipitation from water.

-

-

The Fluorine Effect:

-

The para-fluorine atom increases the lipophilicity compared to the non-fluorinated analog, enhancing solubility in chlorinated solvents and reducing water solubility of the free base. This is advantageous for extractive workups, allowing for clean phase separation from inorganic salts.

-

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this standard operating procedure (SOP) to generate precise solubility curves for your specific batch.

-

Preparation: Weigh 50 mg of the compound (Free base or Salt) into a 4 mL HPLC vial.

-

Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

-

Equilibration: Vortex for 30 seconds after each addition. If the solid dissolves, record the volume.

-

Saturation: If solid remains after 1 mL, cap the vial and shake at 25°C for 24 hours.

-

Analysis: Filter the supernatant (0.45 µm PTFE filter). Evaporate a known volume of filtrate to dryness and weigh the residue to calculate concentration (mg/mL).

Protocol B: Purification via Recrystallization

Based on the solubility differential between the salt and free base.

Target: this compound Hydrochloride

-

Dissolution: Dissolve crude HCl salt in minimum hot Methanol (60°C).

-

Anti-Solvent Addition: Slowly add Ethyl Acetate or Diethyl Ether until persistent cloudiness appears.

-

Cooling: Allow the solution to cool slowly to room temperature, then chill to 0-4°C.

-

Filtration: Collect the white crystalline solid. Wash with cold Ether.

-

Drying: Vacuum dry at 40°C.

Process Chemistry Visualizations

Diagram 1: Solvent Selection Logic for Synthesis & Workup

This decision tree guides the selection of solvents based on the process stage (Reaction vs. Isolation).

Caption: Solvent selection strategy distinguishing between reaction medium (DMF/THF) and isolation technique (DCM extraction vs. IPA crystallization).

Diagram 2: Solubility Screening Workflow

A systematic approach to determining the optimal solvent system for a new batch.

Caption: Step-by-step workflow for classifying solvents into "Good Solvents," "Recrystallization Candidates," and "Anti-Solvents."

References

-

ChemicalBook. (2025). This compound hydrochloride Product Properties. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2759136, 4-(4-Fluorophenyl)piperidine (Structural Analog). Retrieved from [1]

-

Sigma-Aldrich. (2025). Safety Data Sheet: 4-(4-Fluorophenyl)piperidine hydrochloride. Retrieved from [2]

-

Der Pharma Chemica. (2015). Synthesis and Characterization of Piperidine Intermediates in Paroxetine Synthesis. Der Pharma Chemica, 7(4), 12-18. Retrieved from

-

EPA CompTox. (2025). Dashboard: 3-[(4-Fluorophenoxy)methyl]piperidine Properties. Retrieved from

Sources

Methodological & Application

Step-by-step preparation of 4-((4-Fluorophenoxy)methyl)piperidine from piperidine-4-methanol

Executive Summary

This application note details a scalable, three-stage protocol for synthesizing 4-((4-fluorophenoxy)methyl)piperidine , a privileged scaffold in medicinal chemistry often found in serotonin reuptake inhibitors (SSRIs) and GPCR ligands.

While direct Mitsunobu coupling is possible, this guide prioritizes a Mesylation/Nucleophilic Substitution (

Core Reaction Pathway

The synthesis proceeds via three distinct chemical transformations:

-

Chemoselective Protection:

-Boc protection of the secondary amine. -

Etherification via Activation: Conversion of the primary alcohol to a mesylate, followed by

displacement with 4-fluorophenol. -

Global Deprotection: Acid-mediated removal of the Boc group.

Figure 1: Synthetic logic flow from starting material to target salt.[1]

Materials & Stoichiometry

The following stoichiometry is optimized for a 10 mmol scale reaction.

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Amount (10 mmol scale) | Role |

| Piperidine-4-methanol | 115.17 | 1.0 | 1.15 g | Starting Material |

| Di-tert-butyl dicarbonate ( | 218.25 | 1.1 | 2.40 g | Protecting Group |

| Methanesulfonyl Chloride ( | 114.55 | 1.2 | 0.93 mL | Activating Agent |

| 4-Fluorophenol | 112.10 | 1.2 | 1.34 g | Nucleophile |

| Triethylamine ( | 101.19 | 1.5 (Step 1) / 1.5 (Step 2) | 2.1 mL / 2.1 mL | Base |

| Potassium Carbonate ( | 138.21 | 2.0 | 2.76 g | Base (Step 2b) |

| HCl (4M in Dioxane) | - | 5.0 | 12.5 mL | Deprotection |

Detailed Experimental Protocol

Step 1: -Boc Protection

Objective: Mask the nucleophilic secondary amine to prevent self-alkylation in subsequent steps.

-

Setup: Charge a 100 mL round-bottom flask (RBF) with Piperidine-4-methanol (1.15 g, 10 mmol) and Dichloromethane (DCM, 30 mL).

-

Addition: Add Triethylamine (2.1 mL, 15 mmol). Cool the solution to

(ice bath). -

Reaction: Dropwise add a solution of

(2.40 g, 11 mmol) in DCM (5 mL) over 15 minutes. -

Monitoring: Remove ice bath and stir at Room Temperature (RT) for 4 hours.

-

Self-Validation: TLC (5% MeOH in DCM) should show complete consumption of the polar starting amine (ninhydrin stain active) and appearance of a less polar spot.

-

-

Workup: Wash with 1M Citric Acid (

) to remove excess amine, followed by Brine (-

Yield: Expect

of colorless oil/solid (Quantitative). Use directly in Step 2.

-

Step 2: Etherification (Mesylation & Displacement)

Objective: Convert the alcohol to a good leaving group and displace with the phenol.

Part A: Mesylation

-

Setup: Dissolve

-Boc-piperidine-4-methanol (from Step 1) in dry DCM (30 mL) under Nitrogen. Cool to -

Activation: Add Triethylamine (2.1 mL, 15 mmol). Dropwise add Methanesulfonyl Chloride (0.93 mL, 12 mmol).

-

Completion: Stir at

for 1 hour. -

Workup: Quench with cold water (

). Separate organic layer, wash with brine, dry (

Part B:

Displacement

-

Setup: Dissolve the crude mesylate in anhydrous DMF (20 mL).

-

Reagents: Add 4-Fluorophenol (1.34 g, 12 mmol) and Potassium Carbonate (2.76 g, 20 mmol).

-

Reaction: Heat the slurry to

for 6--12 hours. -

Workup: Cool to RT. Pour into water (

) and extract with Ethyl Acetate ( -

Purification: Wash combined organics with 5%

solution (to remove DMF) and Brine. Dry and concentrate. Purify via flash chromatography (Hexanes/EtOAc 8:2) to obtain

Step 3: -Boc Deprotection & Salt Formation

Objective: Remove the protecting group to release the active secondary amine.

-

Reaction: Dissolve the purified ether (from Step 2) in Dichloromethane (5 mL). Add 4M HCl in Dioxane (12.5 mL, 50 mmol).

-

Monitoring: Stir at RT for 2 hours. Gas evolution (

, Isobutylene) will be observed. -

Isolation: The product often precipitates as the hydrochloride salt.

-

Final Product: This compound Hydrochloride .

Process Safety & Troubleshooting

Critical Control Points

-

Moisture Control (Step 2a): Mesyl chloride hydrolyzes rapidly. Ensure glassware is dry and DCM is anhydrous.

-

Temperature (Step 2b): Do not exceed

in DMF, as the Boc group can become thermally unstable or the mesylate can eliminate to the exocyclic alkene.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 2b | Incomplete mesylation | Check Step 2a by NMR before adding phenol. The |

| Impurity: Elimination | Overheating in Step 2b | Keep temp |

| Sticky Solid (Step 3) | Hygroscopic salt | Triturate with dry |

Workflow Visualization

Figure 2: Workup strategy for the critical etherification step.

References

-

Sigma-Aldrich. N-Boc-4-piperidinemethanol Product Information. (Standard protection protocols and physical data).[5][9] Link

-

Beilstein J. Org. Chem. Experimental Procedures for N-Boc Protection and Workup. Beilstein Journals. Link

-

Organic Chemistry Portal. Mitsunobu vs. Nucleophilic Substitution. (Mechanistic comparison for ether synthesis). Link

-

National Institutes of Health (PMC). Synthesis of 4-substituted piperidines via Mesylate Displacement. (Analogous reaction conditions for fluorophenyl derivatives). Link

Sources

- 1. N-Boc-4-piperidinemethanol synthesis - chemicalbook [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. rsc.org [rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Mitsunobu Reaction [organic-chemistry.org]

- 7. xray.uky.edu [xray.uky.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. peptide.com [peptide.com]

Application Notes and Protocols for the Synthesis of 4-((4-Fluorophenoxy)methyl)piperidine

Introduction: The Significance of the 4-((4-Fluorophenoxy)methyl)piperidine Scaffold

The this compound moiety is a key structural component in a variety of pharmacologically active compounds. Its prevalence in medicinal chemistry stems from the favorable physicochemical properties conferred by the fluorophenoxy group and the versatile nature of the piperidine ring, a common scaffold in drug design. This guide provides a detailed examination of the reagents and conditions for the synthesis of this important intermediate, offering both theoretical understanding and practical, step-by-step protocols for researchers in drug discovery and development.

Synthetic Strategies: A Tale of Two Ether Syntheses

The core chemical transformation in the synthesis of this compound is the formation of an ether linkage between the 4-fluorophenol and the (piperidin-4-yl)methanol backbone. Two primary and highly effective methods for achieving this are the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson Ether Synthesis: A Classic and Robust Approach

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of ethers.[1][2][3][4][5] It proceeds via an SN2 reaction between an alkoxide and an alkyl halide or sulfonate. In the context of our target molecule, this involves the deprotonation of 4-fluorophenol to form a nucleophilic phenoxide, which then displaces a leaving group on the piperidine-4-yl-methanol derivative.

To ensure the success of this reaction and to prevent undesirable side reactions, such as N-alkylation of the piperidine nitrogen, a protecting group strategy is highly recommended. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose due to its stability under the basic conditions of the Williamson synthesis and its straightforward removal under acidic conditions.[6][7][8]

Visualizing the Workflow: Williamson Ether Synthesis

Caption: Synthetic workflow for this compound via the Mitsunobu reaction.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of this compound via the Williamson ether synthesis, which is often favored for its cost-effectiveness and scalability.

Protocol 1: Synthesis of this compound

Part A: N-Boc Protection of Piperidin-4-yl-methanol

-

To a stirred solution of piperidin-4-yl-methanol (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add triethylamine (Et3N, 1.5 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in DCM (2 volumes).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Part B: Tosylation of Boc-protected Piperidin-4-yl-methanol

-

Dissolve the product from Part A (1.0 eq) in pyridine (10 volumes) and cool to 0 °C.

-

Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate.

Part C: Williamson Ether Synthesis

-

To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous dimethylformamide (DMF, 5 volumes) at 0 °C, add a solution of 4-fluorophenol (1.2 eq) in DMF (2 volumes) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of the tosylated intermediate from Part B (1.0 eq) in DMF (3 volumes) to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain tert-butyl this compound-1-carboxylate.

Part D: N-Boc Deprotection

-

Dissolve the purified product from Part C (1.0 eq) in a solution of 4M HCl in 1,4-dioxane (10 volumes) or trifluoroacetic acid (TFA) in DCM (1:1, 10 volumes).

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the product.

-

Filter the solid and dry under vacuum to yield this compound as a salt. For the free base, neutralize the salt with a suitable base (e.g., saturated NaHCO3 solution) and extract with an organic solvent.

Reagents and Conditions Summary

| Step | Reagents | Stoichiometry (eq) | Solvent | Temperature (°C) | Time (h) |

| Protection | Piperidin-4-yl-methanol | 1.0 | Dichloromethane | 0 to rt | 12-16 |

| Di-tert-butyl dicarbonate | 1.1 | ||||

| Triethylamine | 1.5 | ||||

| Tosylation | Boc-protected alcohol | 1.0 | Pyridine | 0 to rt | 4-6 |

| p-Toluenesulfonyl chloride | 1.2 | ||||

| Ether Synthesis | Tosylated intermediate | 1.0 | Dimethylformamide | rt to 60 | 4-6 |

| 4-Fluorophenol | 1.2 | ||||

| Sodium Hydride (60%) | 1.5 | ||||

| Deprotection | Boc-protected product | 1.0 | 4M HCl in Dioxane or TFA/DCM | rt | 1-2 |

Expertise & Experience: Rationale Behind Experimental Choices

-

Choice of Protecting Group: The Boc group is selected for its robustness in the basic conditions of the Williamson ether synthesis and its facile cleavage under acidic conditions, which are orthogonal to the reaction conditions used for ether formation. This minimizes the risk of side reactions and simplifies the overall synthetic sequence.

-

Activation of the Alcohol: Conversion of the primary alcohol to a tosylate is a critical step. The tosyl group is an excellent leaving group, significantly enhancing the electrophilicity of the methylene carbon and facilitating the SN2 displacement by the phenoxide.

-

Base and Solvent Selection: Sodium hydride is a strong, non-nucleophilic base, ideal for the complete deprotonation of the weakly acidic 4-fluorophenol to its more nucleophilic phenoxide. DMF is a polar aprotic solvent that effectively solvates the sodium cation, leaving the phenoxide anion more "naked" and reactive, thereby accelerating the SN2 reaction.

-

Temperature Control: The initial deprotonation is performed at 0 °C to control the exothermic reaction of NaH with the phenol. The subsequent ether synthesis is heated to 60 °C to provide sufficient energy to overcome the activation barrier for the SN2 reaction, ensuring a reasonable reaction rate.

Trustworthiness: A Self-Validating System

The integrity of this protocol relies on careful monitoring and characterization at each step.

-

Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for tracking the consumption of starting materials and the formation of products. This allows for the determination of reaction completion and helps in identifying any potential side products.

-

Purification: Column chromatography is employed for the purification of the Boc-protected intermediate. The choice of eluent system should be optimized to achieve good separation of the desired product from any unreacted starting materials or byproducts.

-

Structural Confirmation: The identity and purity of the final product and all intermediates should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

-

By adhering to these validation steps, researchers can have high confidence in the identity and quality of the synthesized this compound.

References

- Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

- ACS Publications. (2024, June 13). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.

- MDPI. (2023, February 2).

- ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.

- PMC. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.

- Open Research@CSIR-NIScPR. (n.d.).

- Atom Scientific. (n.d.). Piperidine for Peptide Synthesis.

- Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.

- Google Patents. (n.d.).

- ChemicalBook. (n.d.). (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine synthesis.

- ChemicalBook. (n.d.). 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis.

- Williamson Ether Synthesis. (n.d.).

- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.

- White Rose Research Online. (2022, December 19).

- Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.

- Benchchem. (n.d.). Physical and chemical properties of 4-[(4-Chlorophenoxy)methyl]piperidine-d4.

- Wikipedia. (n.d.). Mitsunobu reaction.

- AAPPTec. (n.d.).

- Wikipedia. (n.d.). Williamson ether synthesis.

- Organic Synthesis. (n.d.). Mitsunobu reaction.

- Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.

- Master Organic Chemistry. (n.d.). Mitsunobu Reaction.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook.

- MDPI. (2022, October 17).

- ResearchGate. (n.d.). Synthesis of 4‐{4‐[4‐(trifluoromethoxy)phenoxy]piperidin‐1‐yl}benzoic acid (5).

- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.

- Google Patents. (n.d.). CN107406386B - Process for the production of 1-(4-hydroxyphenyl)-4-(4-trifluoromethoxyphenoxy)piperidine or a salt thereof.

- ACS Publications. (2024, October 22). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids.

- Google Patents. (n.d.). WO2002053537A1 - Process for preparing (±) trans-4-p-fluorophenyl-3-hydroxymethyl-1-methylpiperidine.

- BLD Pharm. (n.d.). 614731-44-1|this compound hydrochloride|BLD Pharm.

- DTIC. (2025, June 4). Piperidine Synthesis.

- Chemical Review and Letters. (2021, October 30).

- Google Patents. (n.d.).

- MDPI. (n.d.).

Sources

- 1. The Williamson Ether Synthesis [cs.gordon.edu]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. WO2010077798A2 - Stereoselective synthesis of piperidine derivatives - Google Patents [patents.google.com]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. peptide.com [peptide.com]

Using 4-((4-Fluorophenoxy)methyl)piperidine as a scaffold in medicinal chemistry

Application Note: Strategic Utilization of the 4-((4-Fluorophenoxy)methyl)piperidine Scaffold in Drug Discovery

Executive Summary

The This compound scaffold represents a "privileged structure" in medicinal chemistry, particularly for Central Nervous System (CNS) targets. Its architecture—a basic amine (piperidine) connected via a flexible ether linker to a lipophilic, metabolically blocked aryl group—mimics the pharmacophoric features of numerous bioactive ligands.

This guide provides a comprehensive technical workflow for utilizing this scaffold. It moves beyond basic synthesis to address the why and how of its application in targeting Sigma-1 receptors (

Structural & Biophysical Analysis

Before synthesis, one must understand the scaffold's contribution to Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).

Pharmacophore Decomposition

-

The Piperidine Head (Cationic Center): At physiological pH (7.4), the secondary amine (

) is protonated. This provides the critical electrostatic interaction (salt bridge) with conserved aspartate residues in GPCRs and monoamine transporters. -

The Ether Linker (Rotatable Spacer): The

moiety acts as a hydrogen bond acceptor and provides 2-3 rotatable bonds, allowing the molecule to adopt a "folded" or "extended" conformation depending on the binding pocket (induced fit). -

The 4-Fluorophenyl Tail (Lipophilic Anchor):

-

Metabolic Block: The fluorine atom at the para-position blocks Cytochrome P450-mediated hydroxylation, significantly extending half-life (

) compared to the non-fluorinated analog. -

Electronic Effect: Fluorine exerts an inductive electron-withdrawing effect (

), lowering the electron density of the phenyl ring, which can strengthen

-

Physicochemical Profile (Predicted)

| Property | Value | Implication for Drug Design |

| Molecular Weight | 209.26 Da | Leaves ample room for derivatization (Fragment-Based Drug Design). |

| cLogP | ~2.1 - 2.5 | Ideal range for CNS penetration (Blood-Brain Barrier permeability). |

| TPSA | 21.26 | Low polar surface area facilitates membrane crossing. |

| Rotatable Bonds | 3 | Moderate flexibility; rigidification may be required for potency optimization. |

Synthetic Protocols

The following protocols prioritize scalability and purification ease over "one-pot" convenience. While Mitsunobu conditions are often cited, they generate triphenylphosphine oxide byproducts that complicate purification. We recommend the Mesylate Displacement Strategy for robust library generation.

Protocol A: Scaffold Synthesis (Mesylate Route)

Objective: Synthesis of this compound hydrochloride.

Reagents:

-

N-Boc-4-piperidinemethanol (SM1)

-

Methanesulfonyl chloride (MsCl)

-

4-Fluorophenol (SM2)

-

Potassium Carbonate (

) or Cesium Carbonate ( -

Trifluoroacetic acid (TFA) or HCl/Dioxane[1]

Step-by-Step Methodology:

-

Activation (Mesylation):

-

Dissolve SM1 (1.0 eq) in anhydrous DCM at 0°C. Add

(1.5 eq). -

Dropwise add MsCl (1.2 eq). Stir for 2 hours.

-

Checkpoint: TLC should show complete conversion to the mesylate (lower

than alcohol). -

Workup: Wash with

, dry over

-

-

Nucleophilic Displacement (

):-

Dissolve 4-Fluorophenol (1.2 eq) in DMF. Add

(2.0 eq) and stir for 30 min to generate the phenoxide. -

Add the crude mesylate (from Step 1) in DMF.

-

Heat to 80°C for 4–6 hours.

-

Why: The phenoxide is a strong nucleophile; heating overcomes the steric hindrance of the neopentyl-like position on the piperidine ring.

-

-

Deprotection:

-

Dissolve the N-Boc intermediate in DCM. Add TFA (20% v/v).

-

Stir at RT for 1 hour.

-

Concentrate to dryness. Triturate with diethyl ether to obtain the TFA salt or freebase using

extraction.

-

Protocol B: Library Generation (Divergent N-Derivatization)

Once the scaffold is in hand, derivatize the Nitrogen to tune selectivity.

Workflow:

-

Reductive Amination (Recommended):

-

Mix Scaffold (HCl salt) + Aldehyde (1.1 eq) +

(1.0 eq) in DCE. -

Stir 30 min. Add

(1.5 eq). -

Application: Ideal for attaching benzyl groups (mimicking Donepezil or Sigma ligands).

-

-

Amide Coupling:

-

Use HATU/DIPEA for attaching heteroaromatic carboxylic acids.

-

Application: Reduces basicity; useful for non-GPCR targets or peptidomimetics.

-

Visualization: Synthetic & Pharmacological Logic

The following diagrams illustrate the synthetic workflow and the pharmacophoric mapping of the scaffold.

Caption: Figure 1. Modular synthetic workflow transforming the hydroxymethyl precursor into diverse bioactive libraries.

Caption: Figure 2. Pharmacophore mapping showing the critical interactions of the scaffold within a typical GPCR/Transporter binding site.

Case Studies & Biological Targets

Target 1: Sigma-1 Receptor ( R) Ligands

The this compound scaffold is a direct structural analog of [18F]FPS , a high-affinity PET radiotracer for

-

Mechanism: The basic nitrogen binds to Asp126 in the

R, while the fluorophenyl group occupies the primary hydrophobic pocket. -

Design Strategy: To achieve high selectivity (

vs -

Reference Benchmark:

values for N-alkylated derivatives often range from 0.5 nM to 10 nM .

Target 2: Voltage-Gated Calcium Channels (N-Type/T-Type)

Fluorophenoxy-piperidine derivatives have shown efficacy in blocking

-

Design Strategy: The scaffold acts as a simplified mimetic of more complex ω-conotoxin mimetics. The "fluorine scan" is critical here; moving the fluorine to the ortho position often drastically changes channel affinity due to steric clashes in the pore.

Quality Control & Validation

Ensure your synthesized scaffold meets these criteria before library production:

| Analytical Method | Expected Signal | Diagnostic Note |

| 1H NMR (DMSO-d6) | Look for the characteristic splitting of the para-substituted ring. | |

| 1H NMR (Linker) | The O-CH2 doublet is the signature of the ether linkage. | |

| LC-MS (ESI+) | Confirm mono-fluorine isotope pattern (small A+1, no A+2 like Cl/Br). | |

| HPLC Purity | >95% at 254 nm | Impurities often include unreacted phenol (remove via basic wash). |

References

-

Waterhouse, R. N., et al. (1997). "In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET." Nuclear Medicine and Biology.

-

Zhao, J., et al. (2006). "Synthesis and evaluation of [18F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential Sigma-1 receptor PET radioligand." Journal of Nuclear Medicine.

-

Saeedi, S., et al. (2023).[4] "Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist." ChemRxiv.

-

Shipe, W. D., et al. (2008).[5] "Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist."[5] Journal of Medicinal Chemistry.

-

PubChem Compound Summary. "4-(4-fluorophenoxy)piperidine." National Center for Biotechnology Information.

Sources

- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Functionalization strategies for the piperidine nitrogen in 4-((4-Fluorophenoxy)methyl)piperidine

Strategic Overview & Pharmacophore Context

The molecule 4-((4-fluorophenoxy)methyl)piperidine represents a privileged scaffold in medicinal chemistry, particularly within the neuropsychiatric space (e.g., SSRIs like Paroxetine analogs, 5-HT2A inverse agonists, and Dopamine D4 antagonists). The 4-fluorophenoxy moiety acts as a metabolically stable, lipophilic anchor, while the piperidine nitrogen serves as the primary vector for Structure-Activity Relationship (SAR) exploration.

This guide provides three robust, self-validating protocols to functionalize this nitrogen. The choice of strategy depends entirely on the desired physicochemical profile of the final drug candidate.

Decision Matrix: Selecting the Right Methodology

Before beginning, identify your target linkage using the decision tree below.

Figure 1: Strategic decision tree for piperidine functionalization based on target chemotype.

Protocol A: Reductive Amination (N-Alkylation)

Objective: Introduction of alkyl chains or benzyl groups without the risk of over-alkylation common with alkyl halides.

The "STAB" Advantage

We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Cyanoborohydride. STAB is less toxic, requires no pH adjustment, and exhibits high selectivity for iminiums over carbonyls, preventing direct reduction of the aldehyde starting material [1].

Experimental Workflow

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Aldehyde/Ketone: 1.1 – 1.2 equiv

-

Reductant:

(STAB) (1.4 – 1.5 equiv) -

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

-

Additive: Glacial Acetic Acid (AcOH) (1.0 equiv – Critical for ketones)

Step-by-Step Protocol:

-

Imine Formation: In a dry vial, dissolve the piperidine substrate (1.0 mmol) and the aldehyde (1.1 mmol) in DCE (5 mL).

-

Note: If using a ketone, add 1.0 equiv of AcOH to catalyze iminium formation.

-

-

Reduction: Add STAB (1.5 mmol) in a single portion. The reaction may bubble slightly (evolution of AcOH/H2).

-

Incubation: Stir at room temperature under

for 2–4 hours.-

QC Check: Pull a 50 µL aliquot. Dilute in MeOH. Inject on LCMS.[1] Look for the disappearance of the M+H (parent amine) and appearance of Product M+H.

-

-

Quench: Add saturated aqueous

(5 mL) and stir vigorously for 15 minutes to quench residual borohydride. -

Workup: Extract with DCM (3 x 5 mL). Dry organics over

and concentrate.

Validation Criteria:

-

1H NMR: Diagnostic shift of the

protons. The starting material piperidine -

Selectivity: No formation of alcohol side-products (from direct aldehyde reduction) should be observed if STAB is used correctly.

Protocol B: Buchwald-Hartwig Arylation (N-Arylation)

Objective: Coupling the piperidine to an aromatic ring. Traditional

Ligand Selection: The RuPhos Imperative

For secondary amines like piperidines, RuPhos is the superior ligand. It is bulky enough to promote reductive elimination (the rate-limiting step for bulky amines) but flexible enough to allow oxidative addition [2].

Figure 2: Simplified catalytic cycle highlighting the critical Reductive Elimination step facilitated by RuPhos.

Experimental Workflow

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Aryl Halide: Ar-Br or Ar-Cl (1.0 equiv)

-

Catalyst: RuPhos Pd G4 Precatalyst (1–2 mol%)

-

Alternative:

(2 mol%) + RuPhos (4 mol%)

-

-

Base: Sodium tert-butoxide (

) (1.5 equiv) -

Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Protocol:

-

Inert Setup: Flame-dry a reaction vial and cool under Argon/Nitrogen.

-

Solids Addition: Add Pd Precatalyst, Base, and Aryl Halide (if solid).

-

Solution Prep: Dissolve the piperidine substrate in degassed solvent and inject into the vial.

-

Activation: Heat to 80–100°C.

-

Visual Check: The solution often turns from dark red/brown to a lighter orange/yellow upon completion as Pd(0) rests.

-

-

Workup: Filter through a celite pad (to remove Pd black) and elute with EtOAc. Concentrate.

Troubleshooting:

-

Low Conversion? Switch base to

and solvent to t-Amyl alcohol if the substrate contains base-sensitive esters. -

Blue/Green Color? Indicates oxidation of the catalyst (oxygen leak). Repeat with stricter degassing.

Protocol C: Amide/Urea Synthesis (Carbonyl Linkers)

Objective: Creating polar linkers to modulation solubility and H-bond donor/acceptor profiles.

C1: HATU-Mediated Amide Coupling

Why HATU? It generates a highly reactive At-ester intermediate, driving the reaction faster than EDC/HOBt and minimizing racemization (if chiral acids are used) [3].

-

Dissolve Carboxylic Acid (1.1 equiv) in DMF.

-

Add DIPEA (3.0 equiv). Stir 2 mins.

-

Add HATU (1.1 equiv). Stir 5 mins (Solution turns yellow).

-

Add Piperidine Substrate (1.0 equiv).

-

Validation: Reaction is usually complete in <1 hour. LCMS checks for M+H of product.

C2: Urea Formation (The "ACP-103" Route)

Many 5-HT2A inverse agonists (like Pimavanserin/ACP-103) utilize a urea linker [4].

-

Dissolve Piperidine Substrate in DCM at 0°C.

-

Add Isocyanate (

, 1.0 equiv). -

Stir to RT.[2] Product often precipitates or is isolated by simple evaporation.

-

Alternative: If isocyanate is unavailable, treat piperidine with CDI (1.1 equiv) to form the imidazole-urea intermediate, then add the second amine (

).

-

Summary of Comparative Data

| Feature | Reductive Amination | Buchwald-Hartwig | Amide Coupling |

| Bond Formed | |||

| Key Reagent | STAB ( | RuPhos Pd G4 | HATU / DIPEA |

| Reaction Time | 2–4 Hours | 4–16 Hours | 0.5–2 Hours |

| Atmosphere | Open/Nitrogen | Strict Inert (Ar) | Nitrogen |

| Main Byproduct | Boric acid salts | Pd Black / NaBr | Urea byproduct (washable) |

| pKa Impact | Maintains basicity (~8-9) | Lowers basicity (<5) | Removes basicity (Neutral) |

References

-

Abdel-Magid, A. F. , et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3][4][5] The Journal of Organic Chemistry, vol. 61, no.[3][4] 11, 1996, pp. 3849-3862.[3][4] [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, vol. 116, no. 19, 2016, pp. 12564–12649. [Link]

-

Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[2] Journal of the American Chemical Society, vol. 115, no. 10, 1993, pp. 4397–4398. [Link]

-

Vanover, K. E. , et al. "Pharmacological and behavioral profile of... (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist."[6] Journal of Pharmacology and Experimental Therapeutics, vol. 317, no. 2, 2006, pp. 910-918. [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. Lab Reporter [fishersci.co.uk]

- 3. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Nucleophilic Substitution Strategies for the Synthesis of 4-(Piperidin-1-yl)phenol

Abstract & Scope

The synthesis of 4-(piperidin-1-yl)phenol and its derivatives represents a critical transformation in medicinal chemistry and materials science. This structural motif is a key component in a wide array of pharmacologically active molecules. This document provides an in-depth guide to the primary synthetic routes for coupling 4-fluorophenol and piperidine, focusing on the principles and practical execution of Nucleophilic Aromatic Substitution (SNAr). We will explore the mechanistic underpinnings of this reaction, provide detailed, validated protocols for both conventional and microwave-assisted synthesis, and discuss alternative strategies like the Buchwald-Hartwig amination. The goal is to equip researchers with the foundational knowledge and practical tools to successfully implement and optimize these C-N bond-forming reactions.

Mechanistic Rationale: The SNAr Pathway

The direct coupling of 4-fluorophenol with piperidine is most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike SN1 and SN2 reactions common in aliphatic chemistry, SNAr proceeds through a distinct addition-elimination mechanism.[1][2]

2.1 The Role of Activation and the Leaving Group

For an SNAr reaction to proceed, the aromatic ring must be "activated" towards nucleophilic attack, meaning it must be electron-poor.[1][3] This is typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[2]

In the case of 4-fluorophenol, the hydroxyl group (-OH) is paradoxically an activating group for this reaction under basic conditions. The key is the in-situ formation of the phenoxide ion (-O⁻). This is accomplished by adding a base (e.g., K₂CO₃, NaH, Et₃N). The resulting phenoxide is a potent activating group, pushing electron density into the ring and facilitating the subsequent steps.

The choice of fluorine as the leaving group is critical. While typically considered a poor leaving group in aliphatic substitutions due to its strong C-F bond, in SNAr its high electronegativity is an advantage. It strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack. Since the C-F bond is broken in the fast, second step of the mechanism, its bond strength has a minimal effect on the overall reaction rate.[3] The rate-determining step is the initial attack of the nucleophile.[3][4]

2.2 The Addition-Elimination Mechanism

The reaction proceeds in two discrete steps:

-

Nucleophilic Addition (Rate-Determining Step): The nucleophile (piperidine) attacks the carbon atom bearing the leaving group (fluorine). This disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized across the ring and, importantly, onto the activating group.

-

Elimination (Fast Step): The aromaticity is restored as the leaving group (fluoride ion) is expelled, resulting in the final substituted product.

Caption: Figure 1: SNAr Mechanism for 4-(Piperidin-1-yl)phenol Synthesis.

Experimental Protocols & Methodologies

A successful synthesis requires careful selection of solvent, base, and reaction conditions. Polar aprotic solvents like DMSO, DMF, and NMP are preferred as they effectively solvate the cation of the base while leaving the anionic nucleophile (or the neutral amine) highly reactive.[5][6]

Caption: Figure 2: General Experimental Workflow.

3.1 Protocol 1: Conventional Thermal SNAr

This protocol is a robust, widely applicable method suitable for standard laboratory synthesis.

-

Materials:

-

4-Fluorophenol

-

Piperidine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorophenol (1.0 eq).

-

Add anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMF to create a 0.5 M solution with respect to the 4-fluorophenol.

-

Add piperidine (1.5 eq) to the stirring suspension.

-

Heat the reaction mixture to 100-120 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-12 hours).

-

Cool the mixture to room temperature and pour it into a beaker of cold water.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

-

3.2 Protocol 2: Microwave-Assisted SNAr

Microwave irradiation can dramatically reduce reaction times by efficiently heating the polar solvent and reactants.[7]

-

Materials:

-

4-Fluorophenol

-

Piperidine

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

In a dedicated microwave synthesis vial, combine 4-fluorophenol (1.0 eq), piperidine (2.0 eq), and K₂CO₃ (1.5 eq).[7]

-

Add DMF to create a 1.0 - 2.0 M solution.

-

Seal the vial with a septum cap.

-

Place the vial in the microwave reactor.

-

Irradiate the mixture at 180-200 °C for 10-20 minutes, with stirring.[7]

-

After the reaction is complete, cool the vial to room temperature.

-

Follow the workup and purification steps outlined in Protocol 1.

-

3.3 Data Summary: Comparison of Methods

| Parameter | Conventional SNAr | Microwave-Assisted SNAr | Buchwald-Hartwig Amination |

| Catalyst | None (Base-mediated) | None (Base-mediated) | Palladium Pre-catalyst (e.g., Pd₂(dba)₃) |

| Ligand | Not Applicable | Not Applicable | Biarylphosphine (e.g., XPhos, RuPhos) |

| Base | K₂CO₃, Cs₂CO₃ | K₂CO₃ | NaOtBu, K₃PO₄, LHMDS |

| Solvent | DMF, DMSO, NMP | DMF, NMP | Toluene, Dioxane |

| Temperature | 100 - 140 °C | 180 - 220 °C | 80 - 110 °C |

| Time | 6 - 24 hours | 10 - 30 minutes | 2 - 18 hours |

| Typical Yield | Good to Excellent | Good to Excellent | Good to Excellent |

| Key Advantage | Simplicity, Low Cost | Rapid Synthesis | Broad Substrate Scope, Milder Conditions |

Alternative Methodologies: Buchwald-Hartwig Amination

While SNAr is highly effective for activated aryl fluorides, the Buchwald-Hartwig amination offers a powerful, palladium-catalyzed alternative for C-N bond formation.[8][9] This cross-coupling reaction is particularly valuable for less activated aryl halides (chlorides, bromides, iodides) and triflates, and it often proceeds under milder conditions than SNAr.[8]

The reaction involves a catalytic cycle where a Pd(0) complex undergoes oxidative addition into the aryl-halide bond, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. The choice of ligand is crucial for the success of the reaction.

Caption: Figure 3: Simplified Buchwald-Hartwig Catalytic Cycle.

When to Consider Buchwald-Hartwig:

-

When the aryl halide is unactivated or deactivated towards SNAr.

-

When the substrate contains functional groups sensitive to the high temperatures or strong bases used in SNAr.

-

When coupling with more complex or sterically hindered amines.

Conclusion

The nucleophilic aromatic substitution of 4-fluorophenol with piperidine is a highly reliable and efficient method for synthesizing the 4-(piperidin-1-yl)phenol scaffold. By understanding the underlying SNAr mechanism, particularly the role of the phenoxide as an activating group, researchers can effectively troubleshoot and optimize reaction conditions. While conventional heating provides a straightforward approach, microwave-assisted synthesis offers a significant acceleration, making it ideal for rapid library synthesis and methods development. For substrates that are not amenable to SNAr, the Buchwald-Hartwig amination serves as a powerful and versatile alternative. The choice of method should be guided by the specific substrate, required scale, available equipment, and functional group tolerance.

References

-

Nucleophilic Aromatic Substitution of Unactivated Aryl Fluorides with Primary Aliphatic Amines by Organic Photoredox Catalysis. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Development of new transition metal catalysts for C-N bond formation and continuous flow processes for C-F bond formation. (n.d.). DSpace@MIT. Retrieved February 20, 2026, from [Link]

-

Lecture 15 Aromatic Nucleophilic Substitution. (n.d.). NPTEL Archive. Retrieved February 20, 2026, from [Link]

-

Nucleophilic aromatic substitution. (2022, February 28). BYJU'S. Retrieved February 20, 2026, from [Link]

-

Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. (2011, June 27). International Journal of Molecular Sciences. Retrieved February 20, 2026, from [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved February 20, 2026, from [Link]

-

Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. Retrieved February 20, 2026, from [Link]

-

5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. Retrieved February 20, 2026, from [Link]

-

Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. (2022, September 19). Technical Disclosure Commons. Retrieved February 20, 2026, from [Link]

-

Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. (n.d.). PMC - NIH. Retrieved February 20, 2026, from [Link]

-

Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (2010, September 20). Journal of the American Chemical Society. Retrieved February 20, 2026, from [Link]

-

Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. (n.d.). Journal of the Chemical Society B: Physical Organic. Retrieved February 20, 2026, from [Link]

-

Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. (2009, September 24). DSpace@MIT. Retrieved February 20, 2026, from [Link]

-

Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. (2022, December 18). MDPI. Retrieved February 20, 2026, from [Link]

- Methods and Strategies for C–N Bond Formation Reactions. (n.d.). Google Books.

-

A new route to nucleophilic substitution with potassium fluoride. (2025, February 13). University of Oxford Department of Chemistry. Retrieved February 20, 2026, from [Link]

-

Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. (2016, August 15). International Journal of Pharmaceutical Science Invention. Retrieved February 20, 2026, from [Link]

-

Aromatic Nucleophilic Substitution Reaction. (n.d.). Institute of Science, Nagpur. Retrieved February 20, 2026, from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). PMC - NIH. Retrieved February 20, 2026, from [Link]

-

C–F Bond Formation for the Synthesis of Aryl Fluorides. (n.d.). PMC - NIH. Retrieved February 20, 2026, from [Link]

-

Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. (2026, February 7). The Cronin Group. Retrieved February 20, 2026, from [Link]

-

C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst. (2020, January 17). ResearchGate. Retrieved February 20, 2026, from [Link]

-

A DFT investigation on aromatic nucleophilic substitution (SNAr) reaction between 4-fluoro-1-naphthaldehyde/4-fluoro-2-naphthaldehyde/1-fluoro-2-naphthaldehyde/1-fluoronaphthalene and methylthiolate ion in gas phase and in protic/aprotic solvents. (2025, November 11). ResearchGate. Retrieved February 20, 2026, from [Link]

-